molecular formula C26H23ClN2O4S B2878269 N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866897-63-4

N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2878269
CAS No.: 866897-63-4
M. Wt: 494.99
InChI Key: JRVWULSPVSMFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule of interest in chemical and pharmaceutical research. The compound features a quinolin-4-one core, a structure motif present in various biologically active molecules, which is further modified with a 3,4-dimethylbenzenesulfonyl group and an N-acetamide linkage to a 3-chlorophenyl ring. This specific molecular architecture suggests potential for interaction with various enzymatic targets. Compounds with sulfonyl groups are often investigated for their ability to interact with enzyme active sites, while the chlorophenyl moiety can influence binding affinity and cellular permeability. Researchers may explore this compound in areas such as kinase inhibition, enzyme modulator studies, or as a building block in medicinal chemistry programs. The presence of the quinolin-4-one scaffold, a structure noted in compounds with diverse activity, makes it a valuable candidate for developing new chemical probes. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use. The biological activity and physicochemical properties listed are hypothetical and based on its molecular structure. Researchers should conduct their own experiments to verify the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4S/c1-16-7-10-23-22(11-16)26(31)24(34(32,33)21-9-8-17(2)18(3)12-21)14-29(23)15-25(30)28-20-6-4-5-19(27)13-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVWULSPVSMFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Sulfonyl Group: The quinoline intermediate is then reacted with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Acetylation: The final step involves the acetylation of the quinoline derivative with 3-chlorophenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The sulfonyl group can enhance binding affinity to proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

Compound A : 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()
  • Key Differences: Replaces the quinoline core with a quinazoline scaffold. Substitutes the 3-chlorophenyl group with a 4-chlorophenyl moiety. Introduces a fluorine atom on the phenyl ring.
  • Implications :
    • Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the target compound’s methyl and dimethyl groups.
    • The 4-chlorophenyl substitution (vs. 3-chlorophenyl) could alter steric interactions in binding pockets .
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ()
  • Key Differences: Features a dichlorophenyl group and a pyrazole ring instead of quinoline. Crystal structure analysis reveals three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°), influencing hydrogen-bonding patterns (R22(10) dimers).
  • Implications: The dichloro substitution increases lipophilicity (logP) compared to the target’s monochloro and dimethyl groups. Conformational flexibility may reduce target specificity relative to the rigid quinoline core .

Sulfonyl Group Modifications

Compound C : 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()
  • Key Differences: Substitutes 3,4-dimethylbenzenesulfonyl with a plain benzenesulfonyl group. Replaces the 6-methylquinoline with a 6-ethylquinoline.
  • The ethyl group at position 6 may enhance hydrophobic interactions in active sites .

Core Scaffold Variations

Compound D : 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
  • Key Differences :
    • Incorporates a cyclopropane ring and fluorine atoms.
    • Uses a carboxylate ester instead of an acetamide linker.
  • Implications :
    • Fluorine and cyclopropane enhance metabolic stability and membrane permeability.
    • The carboxylate group introduces polarity, which may limit blood-brain barrier penetration compared to the target’s acetamide .

Melting Points and Solubility

  • Compound B has a melting point of 473–475 K, suggesting high crystallinity due to strong N–H⋯O hydrogen bonds. The target compound’s methyl and dimethyl groups may lower its melting point, improving solubility .
  • Compound A was synthesized in 61% yield, indicating moderate efficiency. The target’s synthesis yield is unreported but likely comparable given structural complexity .

LogP and Lipophilicity

Compound Chlorine Substituents Sulfonyl Group logP (Predicted)
Target Compound 3-chlorophenyl 3,4-dimethylbenzenesulfonyl ~3.5
Compound C 4-chlorophenyl Benzenesulfonyl ~3.2
Compound B 3,4-dichlorophenyl N/A ~4.1

Higher logP in Compound B correlates with dichloro substitution, while target’s dimethyl groups balance lipophilicity.

Biological Activity

The compound N-(3-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a quinoline backbone, which is known for its diverse pharmacological properties.
  • Functional Groups : It includes a chlorophenyl group and a dimethylbenzenesulfonyl moiety, contributing to its reactivity and biological interactions.
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₃S
Molecular Weight367.87 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A study conducted on the anticancer efficacy of similar quinoline derivatives showed promising results. For instance, a related compound demonstrated over 70% inhibition of cell proliferation in human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. The mechanism was attributed to the induction of apoptosis and modulation of reactive oxygen species (ROS) levels .

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in related studies.
  • Oxidative Stress : Increased ROS production leading to cellular damage is a common pathway associated with quinoline derivatives .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.